molecular formula C12H21NO3 B1529025 Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 750634-09-4

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No. B1529025
M. Wt: 227.3 g/mol
InChI Key: FNZOIHBLVUIGLG-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (TBHCA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound used in the synthesis of various compounds and as a reagent in various reactions. TBHCA is a cyclic molecule with a five-membered ring and two carboxylate groups. It is a colorless solid with a melting point of 142-144°C and a boiling point of 180-182°C. TBHCA has a variety of uses in scientific research, including as a reagent in organic synthesis, as a catalyst in various reactions, and as a substrate for various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of chiral cyclic amino acid esters from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction has been explored without the use of chiral catalysts or enzymes. The chiral compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, with its structure determined by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Asymmetric Synthesis

Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl derivatives has been documented, showcasing the compound's utility in complex organic synthesis (Brock et al., 2012).

Enantioselective Synthesis

The enantioselective synthesis of important intermediates for potent CCR2 antagonists highlights the role of iodolactamization as a key step, demonstrating the compound's relevance in the development of pharmaceutical agents (Campbell et al., 2009).

Chemical Rearrangements

Studies on acid-catalyzed rearrangement of related compounds to produce protected amines and their derivatives for synthesizing 3-amino-3-deoxy-D-altrose demonstrate the versatility of tert-butyl derivatives in synthetic chemistry (Nativi et al., 1989).

Application in Total Synthesis

The methodology involving amidyl radical cyclization has been utilized in a formal total synthesis of peduncularine, an indole alkaloid, showcasing the compound's utility in the synthesis of complex natural products (Lin et al., 2000).

properties

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOIHBLVUIGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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